N,N-diallyl-3-iodobenzamide
Description
N,N-Diallyl-3-iodobenzamide is a benzamide derivative characterized by an iodine atom at the 3-position of the benzene ring and two allyl groups attached to the amide nitrogen. Its molecular formula is C₁₃H₁₄INO, with a calculated molecular weight of 327.18 g/mol.
Properties
Molecular Formula |
C13H14INO |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
3-iodo-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H14INO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h3-7,10H,1-2,8-9H2 |
InChI Key |
NWMFCSRMMNTRSY-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC(=CC=C1)I |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N,N-diallyl-3-iodobenzamide with structurally and functionally related iodinated compounds, focusing on substituent effects, iodine positioning, and reported applications.
Structural and Physicochemical Properties
Key Observations:
- Iodine Positioning: The 3-iodo substitution in this compound contrasts with 4-iodo isomers (e.g., N-(2-diethylaminoethyl)-4-iodobenzamide), which may alter electronic distribution and steric interactions in target binding or reactivity .
- For example, the diethylaminoethyl group in N-(2-diethylaminoethyl)-4-iodobenzamide improves tumor uptake in melanoma models .
- Halogen Diversity : Chloro/fluoro substituents in n-(3-chloro-2-fluorophenyl)-2-iodobenzamide may enhance metabolic stability or direct regioselective reactions .
Melanoma-Targeting Agents
- N-(2-Diethylaminoethyl)-4-iodobenzamide: Demonstrated high melanoma uptake (6.5% ID/g at 60 min post-injection) in murine models, attributed to its amine-mediated tissue penetration and melanin affinity .
- Iodothiouracil: Localizes in melanomas by mimicking melanin precursors, achieving prolonged tumor retention (>2 weeks) with low background tissue uptake .
Diagnostic Imaging
- 4-(3-Dimethylaminopropylamino)-7-iodoquinoline: Used with iodine-123 for ocular melanoma detection, achieving 70% imaging success in clinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
